molecular formula C7H13NO4 B8438175 3-Acetoxy-2-nitropentane

3-Acetoxy-2-nitropentane

Cat. No.: B8438175
M. Wt: 175.18 g/mol
InChI Key: ISANAHAACRGGAW-UHFFFAOYSA-N
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Description

3-Acetoxy-2-nitropentane is an organic compound characterized by the presence of an acetoxy group and a nitro group attached to a pentane backbone

Preparation Methods

The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.

Scientific Research Applications

3-Acetoxy-2-nitropentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .

Comparison with Similar Compounds

3-Acetoxy-2-nitropentane can be compared with other nitroalkanes and acetoxy compounds:

The uniqueness of this compound lies in its combination of nitro and acetoxy groups, which provide diverse reactivity and potential for various applications.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-nitropentan-3-yl acetate

InChI

InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3

InChI Key

ISANAHAACRGGAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting 4-nitro-3-pentanol with acetic anhydride to form 3-acetoxy-2-nitropentane;
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